Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-: is a chemical compound with a complex structure that includes a benzamide core, a butoxy group, and a pyrrolidinyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 3-butoxybenzoic acid with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core and the pyrrolidinyl ethyl side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential therapeutic benefits .
Industry: In the industrial sector, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and pyrrolidinyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)-3-butoxybenzamide
Comparison: Compared to similar compounds, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern and the presence of both a butoxy group and a pyrrolidinyl ethyl side chain.
Properties
CAS No. |
73664-73-0 |
---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-13-21-16-8-6-7-15(14-16)17(20)18-9-12-19-10-4-5-11-19/h6-8,14H,2-5,9-13H2,1H3,(H,18,20) |
InChI Key |
IJZPZVKTRDFYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.